molecular formula C14H24N4O3S B4878702 N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4878702
M. Wt: 328.43 g/mol
InChI Key: KYVFRQYKACNRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The piperidine ring is then introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
  • N~4~-[1-(1-ETHYL-1H-IMIDAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
  • N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PYRROLIDINECARBOXAMIDE

Uniqueness

N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, piperidine ring, and sulfonyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-4-17-8-7-13(16-17)11(2)15-14(19)12-5-9-18(10-6-12)22(3,20)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVFRQYKACNRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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